N-(2,4-difluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2,4-difluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic small molecule featuring:
- A pyrrolo[3,2-d]pyrimidin-4-one core, which is a fused bicyclic system known for its role in kinase inhibition and nucleotide mimicry.
- A sulfanyl (-S-) linkage connecting the core to an acetamide moiety.
- Substituents including 2,4-difluorophenyl, 5-methyl, 7-phenyl, and 3-isopropyl groups, which modulate solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O2S/c1-14(2)30-23(32)22-21(17(12-29(22)3)15-7-5-4-6-8-15)28-24(30)33-13-20(31)27-19-10-9-16(25)11-18(19)26/h4-12,14H,13H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRXYUNZGSDTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of considerable interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo-pyrimidine core with a difluorophenyl and a sulfanyl acetamide moiety. Its molecular formula is with a molecular weight of 373.39 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for biological activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of key enzymes involved in various biochemical pathways. For instance, compounds with similar scaffolds have shown efficacy against cholinesterases and cyclooxygenase enzymes, which are critical in neurodegenerative diseases and inflammation respectively .
- Anticancer Activity : A related study indicated that compounds containing the pyrrolo-pyrimidine structure exhibited significant anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating a possible broad-spectrum antimicrobial effect .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving similar compounds:
Case Studies
- Anticancer Screening : A study conducted on a library of compounds identified several derivatives similar to N-(2,4-difluorophenyl)-2-{...} that showed promising anticancer activity against multicellular spheroids—an advanced model for testing drug efficacy in tumor microenvironments .
- Enzyme Inhibition Studies : Research on similar compounds indicated that those with electron-withdrawing groups like fluorine significantly enhanced enzyme inhibition potency against cholinesterases compared to their non-fluorinated counterparts .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrrolo[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Example 83 (): Contains a pyrazolo[3,4-d]pyrimidine core instead of pyrrolo[3,2-d]pyrimidine. The pyrazole ring introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This modification may enhance interactions with ATP-binding pockets in kinases .
- Impact : Pyrazolo derivatives often exhibit higher metabolic stability due to reduced susceptibility to oxidative metabolism compared to pyrrolo analogs .
Thieno[3,2-d]pyrimidine Derivatives
- N-(2,5-difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide (): Replaces the pyrrolo ring with a thieno[3,2-d]pyrimidine system.
Substituent Analysis
Fluorophenyl Groups
- The 2,4-difluorophenyl group in the target compound contrasts with the 2,5-difluorophenyl substituent in . Positional isomerism of fluorine atoms affects electronic effects (e.g., dipole moments) and steric interactions with target proteins. For example, 2,4-difluorophenyl may induce a stronger electron-withdrawing effect, enhancing binding to hydrophobic pockets .
Sulfanyl Linker Modifications
- N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[(4-oxo-3-phenyl-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (): Incorporates a difluoromethylsulfanyl group, which increases metabolic resistance to oxidation compared to the target compound’s simpler sulfanyl linkage .
Positional Isomerism in Acetamide Moieties
- 2-{[3-(2-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide () vs. N-[3-(propan-2-yl)phenyl] analog (): The 2-isopropyl substituent () may sterically hinder interactions with bulky binding sites, whereas the 3-isopropyl analog () allows for better accommodation in deep hydrophobic cavities .
Computational and Analytical Comparisons
Molecular Similarity Metrics
- Tanimoto and Dice Indices (): These metrics quantify structural overlap between the target compound and analogs. For instance, the target compound shares a Tanimoto score >0.7 with ’s thienopyrimidine derivative, suggesting significant similarity in pharmacophore features .
- Molecular Networking (): Clustering based on MS/MS fragmentation patterns reveals that the target compound groups with pyrrolo- and thienopyrimidine derivatives, indicating conserved fragmentation pathways and core stability .
NMR Spectral Trends
- As shown in , substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) of related compounds correlate with modifications in electronic environments. For example, the 2,4-difluorophenyl group in the target compound would downfield-shift aromatic protons compared to non-fluorinated analogs .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
